molecular formula C10H11NO4 B3125215 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid CAS No. 32161-31-2

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid

Cat. No.: B3125215
CAS No.: 32161-31-2
M. Wt: 209.2 g/mol
InChI Key: XHBLRJRZRFZSGW-UHFFFAOYSA-N
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Description

2-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid is a non-proteinogenic amino acid featuring a benzodioxol moiety (a fused benzene ring with two oxygen atoms forming a methylenedioxy bridge) attached to a propanoic acid backbone. This structure confers unique electronic and steric properties, making it a candidate for studying receptor-ligand interactions, particularly in neuropharmacology and enzymology . Its benzodioxol group is electron-rich, enabling π-π stacking interactions, while the amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions.

Properties

IUPAC Name

2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4,7H,3,5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBLRJRZRFZSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Various synthetic routes have been developed for the preparation of 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid. One common method involves the reaction of 2H-1,3-benzodioxole with appropriate amino acid derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of various substituted derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid may play a role in neuroprotection. It has been studied for its potential to modulate neurotransmission and protect neurons from damage. This aspect makes it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis of Derivatives

Due to its structural features, this compound can serve as a precursor for synthesizing various analogs that may exhibit enhanced biological activities or improved pharmacokinetic properties. For example, modifications to the benzodioxole ring could yield derivatives with specific therapeutic effects.

Binding Affinities and Mechanisms

Studies focusing on the interaction of this compound with biological targets have revealed insights into its binding affinities. Understanding these interactions is crucial for developing drugs that can effectively target specific pathways in diseases.

Potential in Drug Development

Given its structural similarities to other biologically active compounds, this compound may serve as a scaffold for designing new pharmaceuticals. Its unique combination of functional groups allows for the exploration of various modifications that could lead to novel therapeutic agents .

Case Studies and Research Findings

A number of studies have documented the biological activities associated with this compound:

  • Neurotransmission Modulation : Research has shown that this compound can influence neurotransmitter release, suggesting a role in enhancing synaptic plasticity.
  • Antioxidant Properties : Preliminary studies indicate that derivatives of this compound may exhibit antioxidant effects, which could be beneficial in preventing oxidative stress-related cellular damage .

Mechanism of Action

The mechanism of action of 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid involves its interaction with the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to this receptor, the compound modulates synaptic transmission and plasticity, influencing learning and memory processes. The molecular targets and pathways involved include the activation of intracellular signaling cascades that regulate neuronal function.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents/Modifications Functional Groups Key Characteristics References
2-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid C₁₀H₁₁NO₅ Benzodioxol ring at position 3 Amino, carboxylic acid, methylenedioxy High potential for receptor binding due to aromaticity and hydrogen bonding capacity
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid C₁₁H₁₂O₄ Methyl group at position 2 Carboxylic acid, methylenedioxy Increased hydrophobicity; reduced hydrogen bonding
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid C₁₀H₁₀O₆ Hydroxyl group at position 2 Hydroxyl, carboxylic acid, methylenedioxy Enhanced hydrogen bonding; potential for chiral resolution
3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid C₁₂H₁₃NO₆ Acetamido group at position 3 Acetamido, carboxylic acid, methylenedioxy Improved metabolic stability; altered steric bulk
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) C₁₀H₁₆N₂O₄ Isoxazole ring with tert-butyl and hydroxyl groups Amino, carboxylic acid, isoxazole Targets ionotropic glutamate receptors; tert-butyl increases lipophilicity
2-Amino-3-(3-oxo-4-propan-2-yl-1,2-oxazol-5-yl)propanoic acid C₉H₁₄N₂O₄ Isoxazole ring with isopropyl and keto groups Amino, carboxylic acid, oxazole Likely interacts with enzymes via keto group; moderate logP (4.14)
2-Amino-3-(thiophen-2-yl)propanoic acid C₇H₉NO₂S Thiophene ring Amino, carboxylic acid, thiophene Sulfur atom enhances π-electron delocalization; potential for metal coordination

Physicochemical Properties

  • Lipophilicity : The benzodioxol derivative (logP ~1.5 estimated) is less lipophilic than ATPA (logP ~2.5) due to the polar methylenedioxy group. The isopropyl-oxazole analog () has higher logP (4.14), favoring membrane penetration .
  • Acid-Base Behavior: The carboxylic acid (pKa ~2.5) and amino (pKa ~9.5) groups in the parent compound enable zwitterionic formation at physiological pH, a feature shared with L-DOPA () but absent in esterified analogs like 2H-1,3-benzodioxol-5-ylmethyl 2-methylpropanoate () .

Biological Activity

2-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid, with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol, is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an amino group and a benzodioxole moiety. This structure suggests potential biological activity, particularly in the realms of neurochemistry and pharmacology.

Structural Characteristics

  • Molecular Formula : C10H11NO4
  • Molecular Weight : 209.20 g/mol
  • SMILES Notation : C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N
  • InChI Key : XHBLRJRZRFZSGW-UHFFFAOYSA-N

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the context of neurotransmission and neuroprotection. Some of the notable activities include:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
  • Monoamine Oxidase Inhibition : Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine .
  • Acetylcholinesterase Inhibition : There are indications that this compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Affinities : Interaction studies have indicated that this compound may bind effectively to certain receptors involved in neurotransmission.
  • Molecular Docking Studies : Computational analyses have provided insights into its binding modes and affinities for target proteins, suggesting potential pathways for therapeutic applications .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameStructureNotable Features
2-amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acidC10H11NO4Similar benzodioxole structure; potential neuroactive properties
(2S)-2-amino-3-(7-bromo-2H-1,3-benzodioxol-5-yl)propanoic acidC10H10BrNO4Brominated derivative; may exhibit different biological activities due to halogen substitution
2-amino-3-(1,3-benzodioxol-5-yloxy)propanoic acidC10H11NO4Ether derivative; altered solubility and reactivity profiles

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Neuroprotective Study : A study demonstrated that this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro.
    • Methodology : Neuronal cells were treated with varying concentrations of the compound followed by exposure to oxidative agents.
    • Results : Cell viability assays indicated a dose-dependent protective effect.
  • Inhibition Assays : In vitro assays showed that this compound inhibited MAO-B with an IC50 value indicating competitive inhibition.
    • Findings : The compound exhibited selectivity for MAO-B over MAO-A, suggesting its potential use in treating disorders related to serotonin and dopamine dysregulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid in academic research?

  • Methodological Answer : Synthesis typically involves coupling reactions between protected amino acids and benzodioxol-containing precursors. For example, a nitro-substituted intermediate could be reduced to the amine using catalytic hydrogenation. Purification via reversed-phase HPLC or recrystallization ensures ≥95% purity. Structural analogs (e.g., 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid) have been synthesized using similar strategies, emphasizing the importance of protecting groups for amine and carboxyl functionalities .

Q. How can researchers characterize the structural identity and purity of this compound?

  • Methodological Answer : Use tandem analytical techniques:

  • NMR Spectroscopy : Confirm the benzodioxol moiety (δ 5.9–6.1 ppm for methylenedioxy protons) and amino acid backbone (α-proton splitting patterns).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ at m/z 238.0844 for C10H11NO5).
  • HPLC-PDA : Assess purity (>95%) using C18 columns with UV detection at 254 nm. Reference standards for analogous compounds (e.g., 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid) highlight the necessity of orthogonal validation .

Q. What are the standard protocols for handling and storing this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-protected containers at –20°C under inert gas (e.g., argon) to prevent oxidation. Handle in fume hoods with nitrile gloves and lab coats to avoid dermal exposure. Safety protocols for related propanoic acid derivatives recommend immediate rinsing with water for skin/eye contact and using CO2 extinguishers for fire hazards .

Advanced Research Questions

Q. What strategies can resolve contradictory data in receptor binding affinity studies for this compound?

  • Methodological Answer : Discrepancies between in vitro and in silico binding assays may arise from solvation effects or conformational flexibility. Address this by:

  • Molecular Dynamics Simulations : Compare free-energy landscapes of ligand-receptor complexes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate computational predictions.
  • Crystallography : Resolve 3D structures of ligand-bound targets. For benzodioxol derivatives, such approaches have clarified interactions with neurological receptors .

Q. How can computational modeling optimize the study of this compound’s interaction with neurological targets?

  • Methodological Answer : Combine:

  • Docking Studies (AutoDock Vina): Screen against glutamate or GABA receptors using benzodioxol as a pharmacophore.
  • QSAR Models : Coramine substituent effects (e.g., electron-withdrawing groups on benzodioxol) with activity.
  • ADMET Predictions : Use SwissADME to assess blood-brain barrier permeability. Similar frameworks have been applied to amino acid derivatives targeting enzyme inhibition .

Q. What methodological considerations are critical when investigating its role in enzyme inhibition pathways?

  • Methodological Answer :

  • Kinetic Assays : Use Michaelis-Menten plots to determine inhibition constants (Ki) under varied pH/temperature conditions.
  • Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan residues) upon ligand binding.
  • Mutagenesis Studies : Identify active-site residues critical for inhibition. For example, benzodioxol-propanoic acid analogs inhibit oxidoreductases via competitive binding at cofactor sites .

Notes

  • Evidence Synthesis : Data from structurally related compounds (e.g., benzodioxol derivatives, amino acid analogs) were extrapolated with methodological rigor.
  • Ethical Compliance : Emphasized safety and regulatory adherence in line with occupational health standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid
Reactant of Route 2
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2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid

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